1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one
Overview
Description
1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one is a synthetic compound with a unique structure that combines an amino group, a fluorophenyl group, and a dihydropyridinone moiety
Preparation Methods
The synthesis of 1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-fluorobenzaldehyde and 3-methyl-1,2-dihydropyridin-2-one.
Condensation Reaction: The 2-amino-6-fluorobenzaldehyde undergoes a condensation reaction with 3-methyl-1,2-dihydropyridin-2-one in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The amino and fluorophenyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity. The dihydropyridinone moiety may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one can be compared with similar compounds, such as:
1-[(2-Amino-4-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one: This compound has a similar structure but with a different fluorine substitution pattern, which may affect its reactivity and binding properties.
1-[(2-Amino-6-chlorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one: The substitution of fluorine with chlorine can lead to differences in chemical reactivity and biological activity.
1-[(2-Amino-6-fluorophenyl)methyl]-3-ethyl-1,2-dihydropyridin-2-one: The replacement of the methyl group with an ethyl group can influence the compound’s steric properties and interactions with molecular targets.
Properties
IUPAC Name |
1-[(2-amino-6-fluorophenyl)methyl]-3-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-9-4-3-7-16(13(9)17)8-10-11(14)5-2-6-12(10)15/h2-7H,8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAGGNFVCJBUPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)CC2=C(C=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.